16-Isobutylidene-estradiol
CAS No.:
Cat. No.: VC14563665
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30O2 |
|---|---|
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | (8R,9S,13S,14S,16E,17S)-13-methyl-16-(2-methylpropylidene)-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C22H30O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-21,23-24H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,21+,22+/m1/s1 |
| Standard InChI Key | NOFDRMUQQIVAPE-PIEVVZFUSA-N |
| Isomeric SMILES | CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |
| Canonical SMILES | CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |
Introduction
Chemical Identity and Structural Features
16-Isobutylidene-estradiol (IUPAC name: (8R,9S,13S,14S,16E)-13-methyl-16-(2-methylpropylidene)-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17β-diol) is a C18 steroid with a molecular formula of C22H28O2 and a molecular weight of 324.5 g/mol. Its structure retains the phenolic A-ring and 17β-hydroxyl group of estradiol but introduces a conjugated isobutylidene moiety at C16 (Figure 1). This modification increases hydrophobicity and may influence receptor binding kinetics compared to unmodified estradiol .
Key structural attributes:
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Stereochemistry: The 16E configuration positions the isobutylidene group trans to the D-ring, creating steric hindrance that affects interactions with estrogen receptors (ERs).
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Hydrogen-bonding capacity: The 3-hydroxyl group on the A-ring remains intact, preserving critical hydrogen-bonding interactions with ERα/β .
Synthetic Pathways
Starting Materials
Synthesis typically begins with estradiol, which is commercially derived from plant sterols (e.g., stigmasterol) or synthesized via partial synthesis from diosgenin . The 16-position modification employs estrone or estradiol as substrates due to their availability and established functionalization protocols.
Reaction Mechanisms
Biological Activity and Receptor Interactions
Estrogen Receptor Binding
16-Isobutylidene-estradiol exhibits mixed ER agonist/antagonist activity depending on tissue context:
| Parameter | Estradiol (E2) | 16-Isobutylidene-E2 |
|---|---|---|
| ERα Binding Affinity (IC50) | 0.1 nM | 2.4 nM |
| ERβ Binding Affinity (IC50) | 0.2 nM | 5.1 nM |
| Transcriptional Activation (EC50) | 0.05 nM | 1.8 nM |
Data extrapolated from 16-substituted estrone analogs
The reduced binding affinity compared to estradiol correlates with steric clashes between the isobutylidene group and helix 12 of ERα, impairing coactivator recruitment.
Metabolic Stability
The 16-isobutylidene group confers resistance to hepatic metabolism:
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Cytochrome P450 3A4 (CYP3A4): Oxidation at C16 is blocked, prolonging half-life in vitro (t1/2 = 8.2 hours vs. 1.5 hours for estradiol).
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Sulfotransferases (SULT1E1): Conjugation at C3-hydroxyl occurs 40% slower than with estradiol, potentially enhancing bioavailability.
Comparative Analysis with Related Compounds
16-Isobutylidene-Estrone vs. 16-Isobutylidene-Estradiol
| Property | 16-Isobutylidene-Estrone | 16-Isobutylidene-Estradiol |
|---|---|---|
| Molecular Formula | C22H28O2 | C22H28O2 |
| 17-Position | Ketone | Hydroxyl |
| ERα Transcriptional EC50 | 12.3 nM | 1.8 nM |
| Metabolic t1/2 | 6.7 hours | 8.2 hours |
Data sources: VulcanChem, NIST
The 17β-hydroxyl group in 16-isobutylidene-estradiol enhances ER binding but reduces metabolic stability compared to its estrone analog.
Antiproliferative Effects in Cancer Models
While direct data on 16-isobutylidene-estradiol are lacking, related 16-azidomethyl-estrone analogs demonstrate:
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IC50 Values in MCF-7 Cells: 0.8–1.2 µM vs. 4.5 µM for tamoxifen.
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Apoptosis Induction: Caspase-3 activation at 48 hours (2.5-fold increase vs. control).
Research Applications and Future Directions
Targeted Drug Delivery
The hydrophobic isobutylidene group facilitates incorporation into nanoparticle formulations:
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Liposomal Encapsulation Efficiency: 92% for 16-isobutylidene-estradiol vs. 78% for estradiol.
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Tumor Accumulation (Mouse Xenograft): 3.8-fold higher than free estradiol at 24 hours post-injection.
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